2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid
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Overview
Description
This compound is characterized by the presence of a hydroxy group and a phenyl group attached to a propanoic acid backbone . It is a naturally occurring compound found in various plants and has been studied for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of phenol with acrylonitrile, followed by hydrolysis to yield the desired product . Another method involves the Perkin reaction, where 2-hydroxybenzaldehyde reacts with acetic anhydride in the presence of sodium acetate to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization of reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, with reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a standard in the study of microbial metabolism of catechin stereoisomers.
Biology: The compound serves as a growth substrate for various strains of E.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. As a Bronsted acid, it can donate a proton to acceptor molecules, influencing various biochemical processes . Its antiulcerogenic effect is believed to be mediated through the inhibition of serotonin-induced pathways, reducing ulcer formation .
Comparison with Similar Compounds
2-Propenoic acid, 3-(2-hydroxyphenyl)-:
3-(4-Hydroxyphenyl)propanoic acid: This compound has a hydroxy group in the para position of the phenyl ring, leading to different chemical properties and reactivity.
Uniqueness: 2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
6803-09-4 |
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Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2-hydroxy-3-(2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10O4/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13) |
InChI Key |
HXQBZGMVGIDZAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)O)O |
Origin of Product |
United States |
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